N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
Brand Name: Vulcanchem
CAS No.: 1020053-85-3
VCID: VC2640034
InChI: InChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21)
SMILES: CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

CAS No.: 1020053-85-3

Cat. No.: VC2640034

Molecular Formula: C17H19FN2O2

Molecular Weight: 302.34 g/mol

* For research use only. Not for human or veterinary use.

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide - 1020053-85-3

Specification

CAS No. 1020053-85-3
Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
IUPAC Name N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
Standard InChI InChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21)
Standard InChI Key FAOLUHGCWZIELD-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Canonical SMILES CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F

Introduction

Chemical Identity and Structural Characteristics

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide features a complex molecular architecture consisting of several key functional groups. The compound contains a fluorophenyl ring with an amino substituent, connected via an amide linkage to a propanamide group that incorporates a 4-ethylphenoxy moiety. This arrangement creates a molecule with multiple sites for potential biological interactions and chemical reactivity .

Chemical Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Number1020053-85-3
Molecular FormulaC₁₇H₁₉FN₂O₂
Molecular Weight302.34 g/mol
InChIInChI=1S/C17H19FN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21)
InChIKeyFAOLUHGCWZIELD-UHFFFAOYSA-N
SMILESCCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F

Structural Elements

The molecule can be divided into several key structural components:

  • A 2-fluorophenyl ring with an amino group at the 5-position, providing potential for hydrogen bonding interactions

  • An amide linkage that connects the aromatic portion to the propanamide segment

  • A propanamide group featuring a methyl substituent

  • A 4-ethylphenoxy moiety that contributes significant lipophilicity to the molecule

The presence of these varied functional groups creates a molecule with unique physicochemical properties and potential biological interactions.

Physical and Chemical Properties

Physical Characteristics

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide exists as a solid compound at standard temperature and pressure. Its molecular weight of 302.34 g/mol places it in a range typical for synthetic organic compounds with potential biological activity .

Chemical Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

  • The primary amino group at the 5-position of the fluorophenyl ring can participate in nucleophilic reactions, including acylation, alkylation, and condensation reactions.

  • The amide bond can undergo hydrolysis under acidic or basic conditions, potentially releasing 5-amino-2-fluoroaniline and 2-(4-ethylphenoxy)propanoic acid.

  • The aromatic rings provide sites for electrophilic aromatic substitution reactions, although the presence of the fluorine atom may direct the regioselectivity of such reactions .

Solubility and Stability

Based on its structure, N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide likely exhibits:

  • Poor water solubility due to the presence of two aromatic rings and an ethyl group, which contribute significant lipophilicity.

  • Good solubility in common organic solvents such as dichloromethane, chloroform, dimethylsulfoxide, and dimethylformamide.

  • Potential stability concerns regarding the amide bond, which might be susceptible to hydrolysis under strongly acidic or basic conditions .

Structural Analogs and Related Compounds

Significant Structural Analogs

A structurally related compound is N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide (CAS: 954264-70-1), which differs from the title compound by having one less methyl group in the central portion of the molecule. This compound has a molecular weight of 288.32 g/mol and a molecular formula of C₁₆H₁₇FN₂O₂ .

Another structural variation is N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)-propanamide, which replaces the ethyl group on the phenoxy portion with a chlorine atom. This modification alters the electronic properties and potentially the biological activity of the molecule.

Structure-Activity Relationship Considerations

The structural features of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide suggest several important considerations for potential biological activity:

  • The 5-amino group on the fluorophenyl ring provides a site for hydrogen bond donation, which could be important for target binding interactions.

  • The fluorine atom at the 2-position of the phenyl ring may enhance metabolic stability while also providing a site for hydrogen bond acceptance and influencing the electronic distribution within the aromatic ring.

  • The central amide linkage offers both hydrogen bond accepting and donating capabilities, which are often critical for biological recognition.

  • The 4-ethylphenoxy group contributes lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets in biological targets .

Synthesis and Preparation Methods

Purification Techniques

Purification of the synthetic product would likely involve:

  • Column chromatography using silica gel with appropriate solvent systems.

  • Recrystallization from suitable solvent combinations.

  • Confirmation of purity through analytical techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy .

Analytical Characterization

Spectroscopic Properties

For comprehensive characterization of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, several spectroscopic methods would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group protons, the methyl group adjacent to the carbonyl, and the amino group protons.

    • ¹³C NMR would reveal the carbonyl carbon, aromatic carbons, and aliphatic carbons.

    • ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 302, corresponding to the molecular weight.

    • Fragmentation patterns would likely include cleavage at the amide bond and loss of the ethyl group.

  • Infrared Spectroscopy:

    • Characteristic absorption bands would be expected for the N-H stretching of the amino group and amide N-H.

    • The C=O stretching of the amide group would typically appear around 1650-1690 cm⁻¹.

    • C-F stretching would be observed in the fingerprint region .

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